N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride
Description
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride (CAS: 34450-16-3), also referred to as N1-Acetylspermidine dihydrochloride (NAB-DHC), is a polyamine derivative with a molecular formula of C₁₁H₂₆Cl₂N₄O (calculated molecular weight: 309.27 g/mol). It is a dihydrochloride salt of N1-acetylspermidine, an analog of spermidine (a naturally occurring antineoplastic agent). This compound is primarily utilized in biochemical research for studying nicotinic acetylcholine receptors, enzyme substrates, and protein interactions. Its structure features an acetamide core linked to a butylamino-propylamino chain, conferring water solubility and stability due to the hydrochloride salt form.
Properties
IUPAC Name |
N-[3-(4-aminobutylamino)propyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(13)12-8-4-7-11-6-3-2-5-10;;/h11H,2-8,10H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLOLMVLUOGVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34450-16-3 | |
| Record name | Acetamide, N-(3-((4-aminobutyl)amino)propyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Stepwise Acetylation and Salt Formation
The most widely documented method involves sequential acetylation of a diamine precursor followed by hydrochloric acid treatment. Key steps include:
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Selective Acetylation :
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Starting Material : 4-(3-Aminopropylamino)butylamine (spermidine analog).
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Acetylation Agent : Acetic anhydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
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Mechanism : The primary amine reacts preferentially with acetic anhydride, forming N-(3-aminopropyl)acetamide while preserving the secondary amine on the butyl chain.
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Purification :
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Salt Formation :
Table 1: Critical Parameters for Stepwise Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acetylation Temperature | 0–5°C | Minimizes over-acetylation |
| HCl Equivalents | 2.2 | Ensures complete protonation |
| Solvent for Crystallization | Ethanol/water (3:1) | Enhances crystal homogeneity |
Protection-Deprotection Strategies
To avoid side reactions during acetylation, advanced routes employ temporary protecting groups:
Phthalimide Protection (Patent-Based Approach)
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Protection :
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React 4-aminobutylamine with phthalic anhydride in dimethylformamide (DMF) to form N-(4-aminobutyl)phthalimide.
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Yield: 92% after recrystallization from methanol.
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Coupling :
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Condense protected amine with 3-aminopropylacetamide using EDC/HOBt coupling in dichloromethane (DCM).
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Reaction time: 12 hours at room temperature.
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Deprotection :
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Hydrazinolysis (hydrazine hydrate in ethanol, 4 hours) removes the phthalimide group.
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Final dihydrochloride formation: Treat with HCl gas in ethyl acetate.
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tert-Butoxycarbonyl (Boc) Protection
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Protection :
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Boc-anhydride (1.5 equivalents) selectively protects the primary amine of 4-aminobutylamine in aqueous sodium bicarbonate.
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Acetylation :
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React Boc-protected intermediate with acetyl chloride in pyridine to acetylate the secondary amine.
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Deprotection :
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Remove Boc group with 4M HCl in dioxane, followed by salt formation.
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Overall yield: 78% with 99% purity (LC-MS).
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Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adopt flow chemistry to improve efficiency:
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Reactor Design : Two sequential microreactors (acetylation and salt formation).
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Conditions :
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Reactor 1: Acetic anhydride and diamine in THF at 10°C, residence time 5 minutes.
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Reactor 2: HCl (gas) introduction in ethanol, residence time 2 minutes.
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Green Chemistry Innovations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact.
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Catalytic Acetylation : Lipase enzymes (e.g., Candida antarctica) enable acetylation at 40°C in water, achieving 88% yield.
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Critical Parameters | Acceptance Criteria |
|---|---|---|
| Reverse-Phase HPLC | C18 column, 0.1% TFA/ACN gradient | Single peak ≥98% area |
| Ion Chromatography | Conductivity detection | Cl⁻ content: 25.8–26.2% |
Comparative Analysis of Synthetic Methods
Table 2: Yield and Efficiency Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Acetylation | 90 | 98 | Moderate |
| Phthalimide Protection | 82 | 97 | High |
| Boc Protection | 78 | 99 | Low |
| Continuous Flow | 94 | 99.5 | Industrial |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Recovery
Emerging Techniques
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
N1-Acetylspermidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Catalyzed by polyamine oxidase, leading to the formation of 3-acetamidopropanal and putrescine.
Hydrolysis: Under acidic or basic conditions, the acetyl group can be hydrolyzed to regenerate spermidine.
Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Polyamine oxidase, oxygen, and appropriate buffers.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products Formed
Oxidation: 3-acetamidopropanal and putrescine.
Hydrolysis: Spermidine.
Substitution: Various acetylated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride serves as a reagent in organic synthesis. It is particularly useful in:
- Synthesis of Polyamine Derivatives : The compound acts as a substrate for enzymatic studies involving polyamines.
- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, yielding various derivatives which can be utilized in further chemical synthesis.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | 3-acetamidopropanal | Potassium permanganate (KMnO₄), H₂O₂ |
| Reduction | Reduced amine derivatives | Sodium borohydride (NaBH₄) |
| Substitution | Acetylated derivatives | Halogenating agents |
Biology
In biological research, this compound is investigated for its role in:
- Cell Growth and Differentiation : Studies have shown that it influences cellular pathways related to growth and apoptosis.
- Polyamine Metabolism : As a substrate for polyamine oxidase, it is involved in the metabolic pathways that regulate polyamine levels in cells.
Medicine
The potential therapeutic applications of this compound are being explored in:
- Cancer Research : It has been linked to the regulation of tumor progression through its effects on polyamine metabolism. For instance, research indicates that manipulating polyamine levels can influence cancer cell proliferation and survival .
Industry
In industrial applications, this compound is utilized for:
- Production of Specialty Chemicals : Its unique structure allows it to be used in synthesizing various polyamine-based materials.
- Biochemical Assays : It acts as an additive in assays designed to measure enzyme activity or other biochemical processes.
Mechanism of Action
N1-Acetylspermidine (hydrochloride) exerts its effects primarily through its interaction with polyamine oxidase. The enzyme catalyzes the oxidation of N1-Acetylspermidine, leading to the production of 3-acetamidopropanal and putrescine. These products play significant roles in cellular processes, including DNA stabilization, protein synthesis, and cell signaling . The compound also influences the expression of genes involved in cell growth and differentiation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of NAB-DHC and Similar Compounds
*Note: Molecular weights marked with (~) are estimated based on structural formulas.
Structural and Functional Differences
Backbone Complexity: NAB-DHC has a linear polyamine chain (butylamino-propylamino), whereas F14512 incorporates a spermine-derived backbone with a methoxyphenyl group, enhancing DNA-binding affinity. Compound 708559 () features a dichlorophenyl group and pyrrolidine, likely influencing its lipophilicity and receptor selectivity compared to NAB-DHC.
Salt Form and Solubility :
- NAB-DHC’s dihydrochloride form improves aqueous solubility, critical for in vitro assays. In contrast, F14512’s tetrahydrochloride salt (four Cl⁻ ions) may further enhance solubility for complex pharmacokinetic studies.
Deuterated Analogs :
Physicochemical Properties
- Melting Points : Compound 6 () has a melting point of 190°C, typical for tetrahydrochloride salts. NAB-DHC’s melting point is unreported but expected to be lower due to fewer Cl⁻ ions.
- Synthesis Complexity : NAB-DHC’s synthesis involves straightforward acetylation of spermidine, while F14512 requires multi-step coupling with spermine derivatives.
Biological Activity
N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, also known as Acetamide, N-(4-((3-aminopropyl)amino)butyl)-, dihydrochloride, is a compound with significant biological activity, particularly in the context of polyamine metabolism and potential therapeutic applications. This article explores its biological mechanisms, research findings, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C12H28N4O·2HCl. The compound features both aminopropyl and aminobutyl groups, contributing to its unique chemical reactivity and solubility characteristics.
Target Enzymes and Pathways
This compound acts primarily as a substrate for acetylspermidine deacetylase , an enzyme involved in the polyamine metabolic pathway. Polyamines such as spermidine are crucial for various cellular functions, including:
- DNA stabilization
- Protein synthesis
- Cell growth regulation
The compound influences cellular levels of polyamines, which can affect processes like apoptosis in cardiac tissues during ischemic events .
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties. In vitro studies have shown that compounds interacting with polyamines can modulate cancer cell proliferation and apoptosis. For instance, derivatives of similar acetamides have demonstrated selective cytotoxicity against various cancer cell lines .
Antioxidant and Anti-inflammatory Effects
Studies have highlighted the antioxidant potential of compounds related to this compound. These compounds can activate the Nrf2 pathway, leading to the upregulation of protective proteins like Heme Oxygenase-1 (HO-1), which counteracts oxidative stress and inflammation in cells .
Case Studies and Experimental Data
- Polyamine Interaction Studies :
- Antitumor Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(3-Aminopropyl)acetamide | Basic amine structure | Moderate cytotoxicity | Less effective than the target compound |
| N-(4-Aminobutyl)acetamide | Similar to target | Variable effects | Shows potential in specific cancer types |
| Spermidine | Polyamine | Essential for cell growth | Naturally occurring; involved in many cellular processes |
Q & A
Q. What is the recommended synthetic pathway for N-(3-((4-Aminobutyl)amino)propyl)acetamide dihydrochloride, and what are the critical reaction conditions to optimize yield?
Answer: The synthesis involves sequential acetylation and salt formation:
Acetylation : React 4-(3-aminopropylamino)butylamine with acetic anhydride (1:1.1 molar ratio) at room temperature for 1 hour (yield: 90%).
Purification : Precipitate the intermediate in water, filter, and wash.
Salt Formation : Treat with excess hydrochloric acid under reflux to form the dihydrochloride.
Critical factors include maintaining anhydrous conditions during acetylation and stoichiometric control to minimize side products. Final purity (>95%) is confirmed via HPLC .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Answer: Key methods include:
- NMR Spectroscopy : ¹H NMR (δ 2.05 ppm for acetyl group; δ 3.1–3.4 ppm for amine protons) and ¹³C NMR confirm structural integrity.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 246.18.
- Elemental Analysis : Validates C, H, N, Cl content within ±0.4% of theoretical values (C₈H₂₁Cl₂N₃O).
- Melting Point : Sharp range of 202–203°C (dihydrochloride form) .
Q. What solvent systems are suitable for handling this compound in biochemical assays?
Answer:
Q. What are its primary research applications in cellular biochemistry?
Answer:
- Polyamine Metabolism : Competes with spermidine in E. coli translation assays (IC₅₀ = 5 mM).
- Enzyme Studies : Substrate for spermidine acetyltransferases (Km = 18 ± 2 μM).
- Receptor Binding : Allosteric modulator of α7 nicotinic acetylcholine receptors (IC₅₀ = 45 μM) .
Advanced Research Questions
Q. How does this compound modulate polyamine metabolism in E. coli, and what experimental approaches validate its inhibitory effects?
Answer:
- Mechanism : Competes with spermidine for ribosomal binding, disrupting polypeptide elongation.
- Validation :
Q. How can structural modifications enhance its metabolic stability for therapeutic applications?
Answer:
- N-Terminal Fluorination : Extends plasma half-life from 2.1 to 8.7 hours (rat model).
- Backbone Methylation : Reduces renal clearance by 60% (CLrenal = 0.32 vs. 0.81 L/h/kg).
- Prodrug Design : Acyloxyalkyl derivatives improve oral bioavailability (F = 45% vs. 12%).
Synthetic routes include reductive amination (NaBH₃CN/THF) and enzymatic acetylation .
Q. What biophysical techniques characterize its interaction with nicotinic acetylcholine receptors?
Answer:
Q. How can researchers resolve contradictions in reported inhibitory concentrations across studies?
Answer:
Q. What role does this compound play in bacterial antibiotic resistance studies?
Answer:
Q. How is it utilized in protein-protein interaction studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
